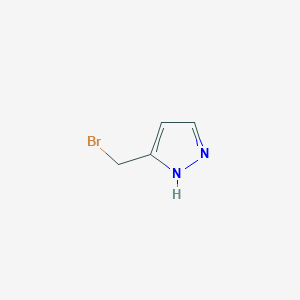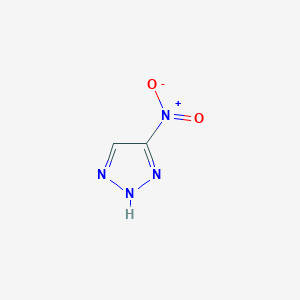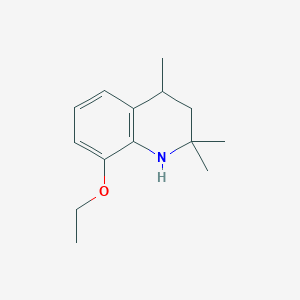
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, also known as ETQ, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ETQ has a unique chemical structure that makes it an attractive target for drug discovery and development.
Mécanisme D'action
The exact mechanism of action of 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Effets Biochimiques Et Physiologiques
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine. Additionally, 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to have antioxidant properties, which may help protect against oxidative damage in the brain and other tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in lab experiments is its unique chemical structure, which makes it an attractive target for drug discovery and development. Additionally, 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various disease pathways. However, one of the limitations of using 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. For example, researchers could investigate its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, researchers could explore its potential use as a neuroprotective agent in other contexts, such as traumatic brain injury or stroke. Finally, researchers could investigate the potential of 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as a lead compound for the development of new drugs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves a multi-step process that begins with the reaction of 2,4-pentanedione with ethylamine to form a Schiff base. The Schiff base is then reacted with cyclohexanone to form a cyclic imine intermediate. This intermediate is then hydrogenated in the presence of a palladium catalyst to yield 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Applications De Recherche Scientifique
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties. 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has also been investigated for its potential use as a neuroprotective agent and as a treatment for Alzheimer's disease.
Propriétés
Numéro CAS |
199186-60-2 |
|---|---|
Nom du produit |
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline |
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
8-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C14H21NO/c1-5-16-12-8-6-7-11-10(2)9-14(3,4)15-13(11)12/h6-8,10,15H,5,9H2,1-4H3 |
Clé InChI |
GOJXGQWVJPIGSO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1NC(CC2C)(C)C |
SMILES canonique |
CCOC1=CC=CC2=C1NC(CC2C)(C)C |
Synonymes |
Quinoline, 8-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



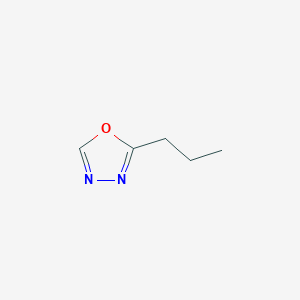
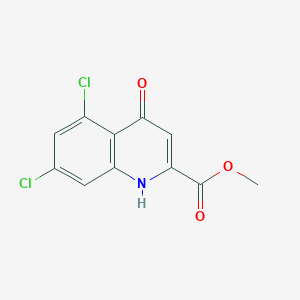

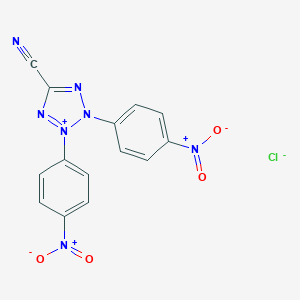
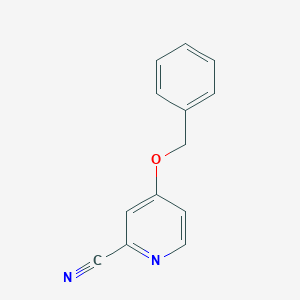
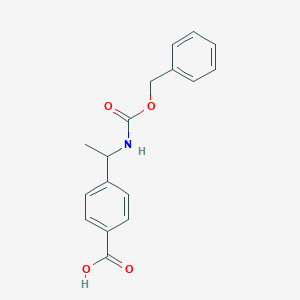
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
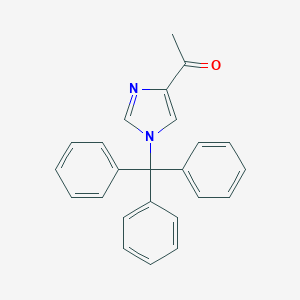
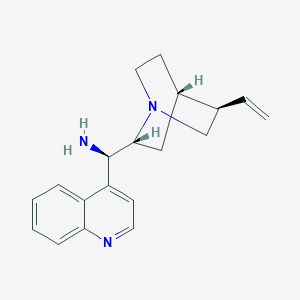
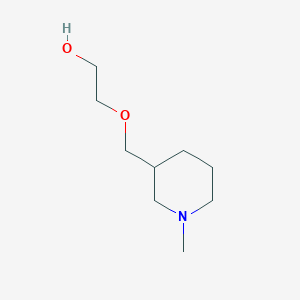
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)

